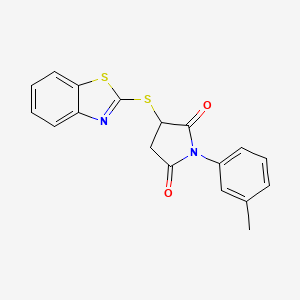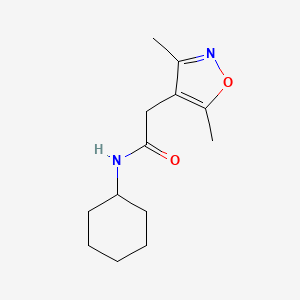
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione” is a complex organic compound that features a benzothiazole moiety linked to a pyrrolidine-2,5-dione structure through a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione” typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzothiazole Moiety: Starting from o-aminothiophenol and a suitable aldehyde or ketone, the benzothiazole ring can be synthesized through a cyclization reaction.
Sulfanyl Linkage Formation: The benzothiazole can then be reacted with a thiol or disulfide compound to introduce the sulfanyl group.
Pyrrolidine-2,5-dione Formation: The final step involves the formation of the pyrrolidine-2,5-dione ring, which can be achieved through a condensation reaction with an appropriate dione precursor and the 3-methylphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of “3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione” would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The benzothiazole moiety could play a key role in binding to the target, while the pyrrolidine-2,5-dione structure might influence the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione: Similar structure but without the methyl group on the phenyl ring.
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidine-2,5-dione: Similar structure but with the methyl group in a different position on the phenyl ring.
Uniqueness
The presence of the 3-methylphenyl group in “3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione” may confer unique properties, such as altered electronic distribution or steric effects, which could influence its reactivity and interactions with other molecules.
属性
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c1-11-5-4-6-12(9-11)20-16(21)10-15(17(20)22)24-18-19-13-7-2-3-8-14(13)23-18/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRDZVYCRXZDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5240001.png)
![1-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether](/img/structure/B5240008.png)
![N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B5240013.png)
![2-[(4-methylphenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5240021.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride](/img/structure/B5240022.png)
![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5240030.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-5-methyl-2-pyrazinecarboxamide](/img/structure/B5240047.png)
![1-[(4-methoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5240063.png)



![ethyl 4-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5240090.png)
![4-[5-(4-nitrophenoxy)pentyl]morpholine](/img/structure/B5240095.png)
